![molecular formula C13H16BrNO4 B1290095 (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid CAS No. 1159503-14-6](/img/structure/B1290095.png)
(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid” is a chemical compound with the CAS Number: 1159503-14-6 . It has a molecular weight of 330.18 .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H16BrNO4/c1-13 (2,3)19-12 (18)15-10 (11 (16)17)8-6-4-5-7-9 (8)14/h4-7,10H,1-3H3, (H,15,18) (H,16,17) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the current search results.Scientific Research Applications
Drug Synthesis
This compound is pivotal in the synthesis of various drugs due to its Boc-protected amino acid structure, which is a common intermediate in pharmaceutical chemistry . The Boc group specifically allows for the temporary protection of amino groups during the synthesis process, ensuring that they do not react prematurely.
Peptide Coupling Reactions
In peptide synthesis, (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is used for coupling reactions where the Boc group acts as an amine-protecting group. This is crucial for the step-by-step construction of peptide chains without unwanted side reactions .
Organic Synthesis Studies
The compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its bromophenyl moiety is often used in cross-coupling reactions, a valuable method for forming carbon-carbon bonds in organic chemistry.
Material Science Research
In material science, this compound can be used to modify surface properties of materials. The bromine atom can be utilized to introduce other functional groups onto a material’s surface, enhancing its properties for specific applications.
Bioconjugation Techniques
Proteomics and Metabolomics
In proteomics and metabolomics, the compound can be used to label peptides or proteins, aiding in their identification and quantification. The Boc-protected amino acid can be incorporated into peptides, which can then be detected using mass spectrometry.
Catalysis Research
The bromophenyl group in the compound can act as a ligand in catalytic systems, particularly in transition metal catalysis. This can lead to the development of new catalytic processes that are more efficient and selective.
Environmental Chemistry
Lastly, (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid can be used in environmental chemistry to study degradation processes. The bromophenyl group can be a model for halogenated organic compounds, which are significant in the context of environmental pollutants.
Mechanism of Action
Target of Action
It is known that this compound is used as a biochemical reagent , suggesting that it may interact with various biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid . .
properties
IUPAC Name |
2-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAGWHKTRALRLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)
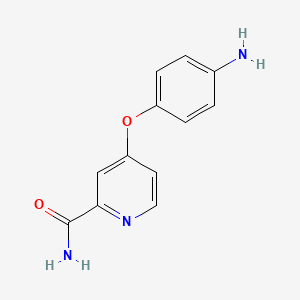
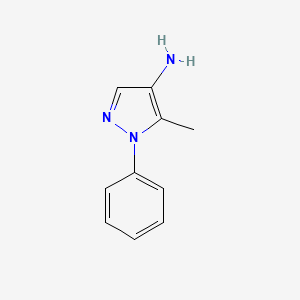
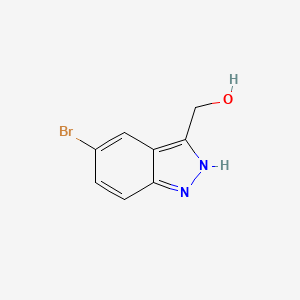
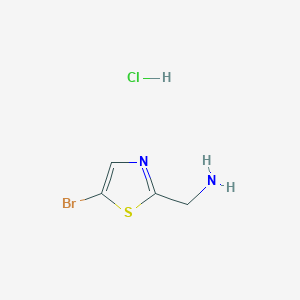
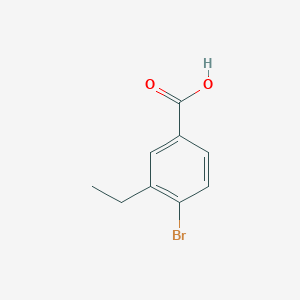
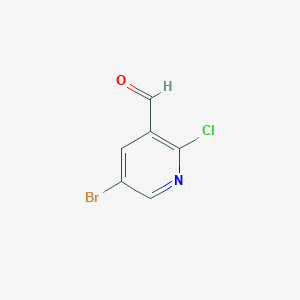

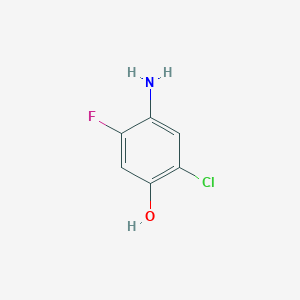
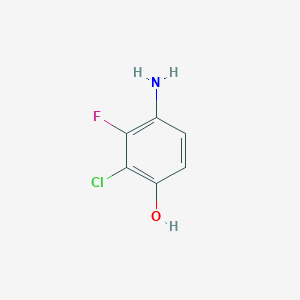
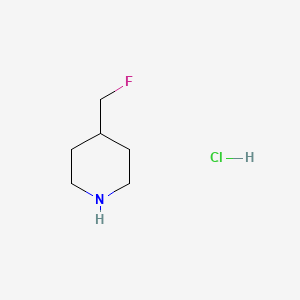


![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)